

# 1-(3-Chlorophenyl)piperazine hydrochloride structure and function

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## Compound of Interest

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An In-Depth Technical Guide to **1-(3-Chlorophenyl)piperazine Hydrochloride** (mCPP)

## Abstract

This technical guide provides a comprehensive overview of **1-(3-Chlorophenyl)piperazine hydrochloride** (mCPP), a pivotal molecule in neuroscience research and a key intermediate in pharmaceutical synthesis. As a non-selective serotonin receptor agonist and a major metabolite of the antidepressant trazodone, mCPP's multifaceted pharmacological profile makes it an indispensable tool for probing the serotonergic system. This document delves into its chemical structure, synthesis, spectroscopic characteristics, detailed pharmacology, pharmacokinetic and metabolic profiles, and validated analytical methodologies. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of mCPP's properties and applications.

## Chemical & Physical Properties

**1-(3-Chlorophenyl)piperazine hydrochloride**, often abbreviated as mCPP HCl, is an arylpiperazine derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for research and manufacturing applications.<sup>[1]</sup> It typically appears as a white to off-white crystalline solid.<sup>[1][2]</sup>

The structural integrity of mCPP is defined by a piperazine ring linked to a chlorophenyl group at the meta position. This specific substitution pattern is crucial for its interaction with various

neurotransmitter receptors.

Table 1: Physicochemical Properties of **1-(3-Chlorophenyl)piperazine Hydrochloride**

Property	Value	Source(s)
IUPAC Name	1-(3-chlorophenyl)piperazine;hydrochloride	
Synonyms	mCPP, 3-CPP, meta-Chlorophenylpiperazine	
CAS Number	65369-76-8 (for HCl salt)	
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClN <sub>2</sub> · HCl	
Molecular Weight	233.14 g/mol	
Melting Point	210-214 °C (decomposes)	
Appearance	White to off-white crystalline powder/solid	[1][2]
Solubility	Soluble in methanol and water	[1]
SMILES	Cl.Clc1cccc(c1)N2CCNCC2	
InChIKey	MHXPYWFZULXYHT-UHFFFAOYSA-N	

## Spectroscopic Profile

The structural elucidation of mCPP is confirmed through various spectroscopic techniques:

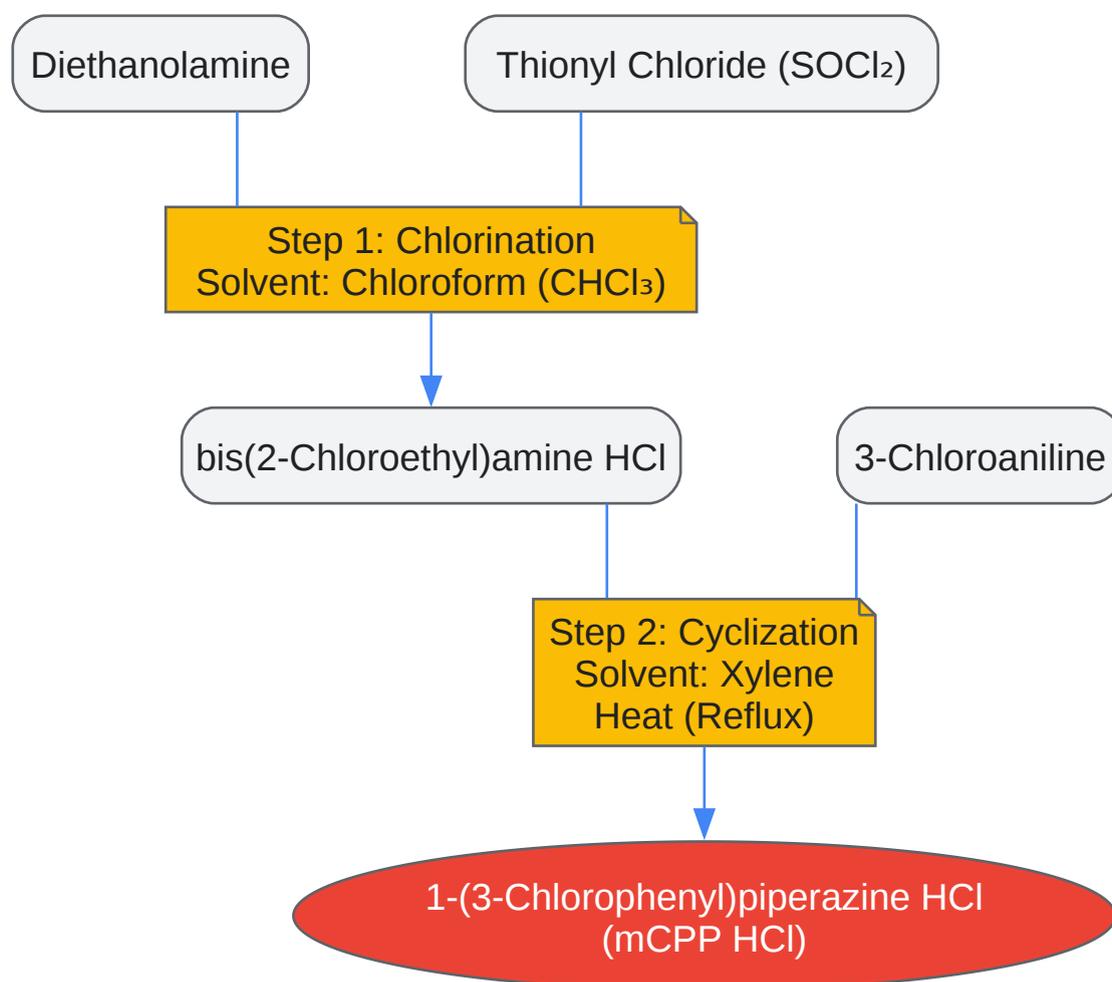
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are characteristic of the substituted aromatic ring and the piperazine moiety.
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to N-H stretching of the secondary amine in the piperazine ring (as the hydrochloride salt), C-H aromatic and aliphatic stretching, and C-Cl stretching.

- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a distinct fragmentation pattern useful for its identification in complex matrices like biological fluids.[3]

## Synthesis and Manufacturing

The synthesis of mCPP is a well-established process in medicinal chemistry, often serving as a precursor for more complex molecules like the antidepressant Trazodone.[1] A common and efficient synthetic route involves a two-step process starting from readily available commercial reagents.

### Workflow: Synthesis of mCPP Hydrochloride



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Caption: General synthetic pathway for mCPP Hydrochloride.

## Protocol 2.1: Laboratory-Scale Synthesis of mCPP Hydrochloride

This protocol is a representative synthesis adapted from established methodologies.<sup>[4][5]</sup>

### Step 1: Preparation of bis(2-Chloroethyl)amine Hydrochloride

- To a stirred solution of diethanolamine (0.23 mol) in chloroform (35 mL), slowly add a mixture of thionyl chloride (0.92 mol) and chloroform (40 mL) dropwise over 1 hour, maintaining temperature control.
- Allow the reaction to proceed for 2 hours.
- Remove excess thionyl chloride and chloroform under reduced pressure to yield a light yellow solid.
- Recrystallize the solid from acetone to obtain pure, white bis(2-chloroethyl)amine hydrochloride.

Causality Note: The use of thionyl chloride is a standard and efficient method for converting hydroxyl groups into chlorides. The hydrochloride salt of the product precipitates directly, simplifying isolation.

### Step 2: Synthesis of **1-(3-Chlorophenyl)piperazine Hydrochloride**

- Dissolve 3-chloroaniline (17.2 mmol) and bis(2-chloroethyl)amine hydrochloride (17.2 mmol) in xylene (20 mL).<sup>[4]</sup>
- Heat the mixture to reflux and maintain for 24 hours.<sup>[4]</sup>
- Upon cooling, the product, **1-(3-chlorophenyl)piperazine hydrochloride**, will precipitate from the solution.
- Collect the solid by filtration and wash with a cold solvent (e.g., acetone) to remove impurities.
- The product can be further purified by recrystallization if necessary.

Self-Validation Check: The purity of the final product should be assessed by measuring its melting point, which should be within the established range (210-214 °C), and confirmed by spectroscopic analysis (NMR, MS).

## Pharmacology

The pharmacological profile of mCPP is complex, characterized by its interactions with multiple components of the serotonergic system. It is primarily known as a serotonin receptor agonist but also affects serotonin transport.

## Mechanism of Action

mCPP's primary mechanism of action is the direct stimulation of postsynaptic serotonin receptors.[6] It is a non-selective agonist with a notable affinity for the 5-HT<sub>2</sub> subfamily, particularly the 5-HT<sub>2c</sub> receptor. Activation of these receptors, which are G-protein coupled, initiates a cascade of intracellular signaling events.

Furthermore, studies indicate that mCPP can interact with the serotonin transporter (SERT).[7] It has been shown to induce a reversal of SERT, leading to a significant, transporter-mediated increase in extracellular serotonin concentrations, an effect that is independent of neuronal firing.[8] This dual action—postsynaptic receptor agonism and presynaptic serotonin release—underpins its potent and varied physiological effects.

## Receptor Binding Profile

The affinity of mCPP for various neurotransmitter receptors has been quantified in human brain tissue. It is noteworthy for its relatively broad-spectrum activity across serotonin receptor subtypes, with comparable affinity for  $\alpha_2$ -adrenergic receptors.

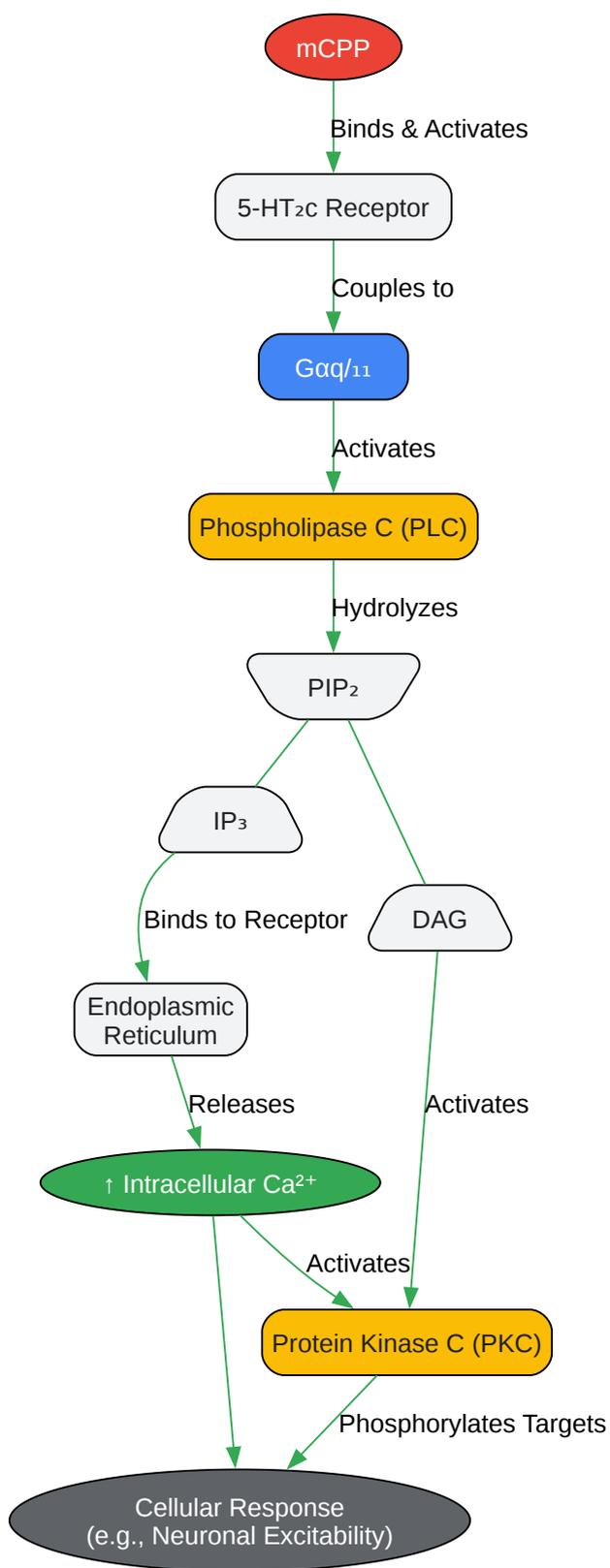
Table 2: Receptor Binding Affinity of mCPP in Human Brain Membranes

Receptor Target	Ligand Used	IC <sub>50</sub> (nM)	K <sub>i</sub> (nM)	Source(s)
5-HT <sub>1</sub> Subtypes (total)	[ <sup>3</sup> H]Serotonin	-	~100	[9]
5-HT <sub>2</sub> Subtypes (total)	[ <sup>3</sup> H]Spiperone	360	-	[10]
α <sub>1</sub> -Adrenergic	[ <sup>3</sup> H]Prazosin	2,500	-	[10]
α <sub>2</sub> -Adrenergic	[ <sup>3</sup> H]Rauwolscine	570	-	[10]
β-Adrenergic	[ <sup>3</sup> H]Dihydroalprenolol	11,000	-	[9][10]
Dopamine D <sub>2</sub>	[ <sup>3</sup> H]Spiperone	>10,000	>10,000	[9][10]
Serotonin Transporter (SERT)	[ <sup>125</sup> I]RTI-55	230	-	[7]

Note: IC<sub>50</sub> is the concentration of a drug that is required for 50% inhibition in vitro. K<sub>i</sub> is the inhibition constant for a drug; the concentration of competing ligand that would occupy 50% of the receptors if no radioligand were present.

## Downstream Signaling (5-HT<sub>2c</sub> Receptor)

As a key target, the 5-HT<sub>2c</sub> receptor's signaling pathway is crucial to understanding mCPP's effects. The 5-HT<sub>2c</sub> receptor canonically couples to Gαq/11 proteins.



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Caption: Canonical Gq/11 signaling pathway of the 5-HT<sub>2c</sub> receptor activated by mCPP.

Upon activation by an agonist like mCPP, the  $G\alpha_{q/11}$  subunit activates Phospholipase C (PLC). [11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate ( $PIP_2$ ) into two second messengers: inositol trisphosphate ( $IP_3$ ) and diacylglycerol (DAG). [11]  $IP_3$  triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a wide range of downstream cellular responses that modulate neuronal activity. [11][12]

## Pharmacokinetics and Metabolism

The disposition of mCPP in the body is a critical factor in its utility as a research tool and its effects as a drug metabolite.

## Absorption, Distribution, and Elimination

Human studies reveal that mCPP exhibits large interindividual variability in its pharmacokinetics. [6][13]

Table 3: Human Pharmacokinetic Parameters for mCPP

Parameter	Route	Value	Source(s)
Bioavailability	Oral	12% - 108% (highly variable)	[6][13]
Elimination Half-life ( $t_{1/2}$ )	IV	2.4 - 6.8 hours	[6]
	Oral	2.6 - 6.1 hours	[6]
Clearance	IV	11 - 92 L/hr (highly variable)	[13]

This variability suggests that genetic factors, such as polymorphisms in metabolizing enzymes, may play a significant role. [6] The high variability makes it a challenging compound for clinical challenge tests where predictable plasma concentrations are desired. [13]

## Metabolism

mCPP is a major active metabolite of the antidepressant drugs Trazodone and Nefazodone. Its formation is primarily mediated by the cytochrome P450 enzyme CYP3A4. [14] The subsequent

metabolism of mCPP itself is handled by CYP2D6.[14]

In vivo studies in rats have shown that mCPP is extensively metabolized before excretion. The primary metabolic pathways are:

- Aromatic Hydroxylation: Addition of a hydroxyl group to the chlorophenyl ring.[3]
- Piperazine Ring Degradation: Cleavage of the piperazine ring, leading to metabolites such as N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline.[3]

These metabolites can be further conjugated with glucuronic acid or sulfate or undergo acetylation before being excreted in the urine.[3] The hydroxylated metabolites are considered key targets for toxicological screening as they are major products of biotransformation.[3]

## Toxicology and Safety

mCPP is classified as a hazardous substance and must be handled with appropriate safety precautions.

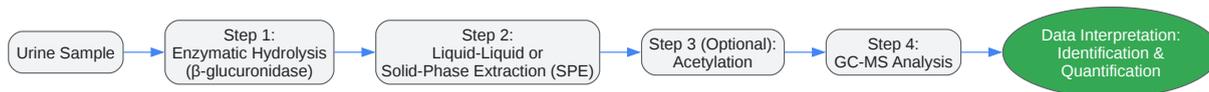
- Acute Toxicity: It is classified as toxic or harmful if swallowed.[15]
- Irritation: It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2][15]
- Adverse Effects (Human): In human studies, administration of mCPP has led to adverse effects including headache, dysphoria, anxiety, shivering, and dizziness.[6][13]

Due to its psychoactive properties and potential for adverse effects, mCPP and its parent compounds are regulated in many jurisdictions. All handling should occur in a controlled laboratory setting with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if generating dust.

## Analytical Methodology

Accurate detection and quantification of mCPP in biological matrices are essential for forensic toxicology, clinical monitoring (in patients taking Trazodone), and research. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used confirmation method.[16]

## Workflow: GC-MS Analysis of mCPP in Urine



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Caption: Standard workflow for the detection of mCPP in urine samples.

### Protocol 6.1: GC-MS Detection of mCPP in Urine

This protocol is a generalized procedure based on established toxicological analysis methods.  
[\[3\]](#)[\[17\]](#)[\[18\]](#)

- Sample Preparation & Hydrolysis:
  - To 3 mL of urine, add an internal standard and 30  $\mu$ L of  $\beta$ -glucuronidase enzyme.[\[18\]](#)
  - Incubate the sample for 60 minutes at approximately 56°C to cleave glucuronide conjugates, liberating free mCPP and its metabolites.[\[18\]](#)

Causality Note: Hydrolysis is a critical step because many drug metabolites are excreted as water-soluble conjugates. Cleaving these conjugates is necessary to make the analytes volatile enough for GC analysis.

- Extraction:
  - Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex urine matrix.[\[3\]](#)[\[16\]](#)
  - For LLE, alkalize the sample and extract with an immiscible organic solvent.
  - For SPE, use a suitable cartridge (e.g., mixed-mode cation exchange) to retain the analytes, wash away interferences, and then elute with an appropriate solvent mixture.[\[18\]](#)
- Derivatization (Optional but Recommended):

- Evaporate the extraction solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in an acetylating agent (e.g., acetic anhydride in a suitable solvent).[3]
- Heat to complete the reaction. This step improves the chromatographic properties of metabolites containing primary or secondary amine and hydroxyl groups.
- GC-MS Analysis:
  - Inject 1-2  $\mu$ L of the final extract into the GC-MS system.
  - Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) for separation.
  - Operate the mass spectrometer in both full scan and selected ion monitoring (SIM) modes. Full scan is used for initial identification based on the fragmentation pattern, while SIM provides high sensitivity and selectivity for quantification.[19]

Self-Validation Check: The analysis must include positive and negative controls. Identification is confirmed by comparing the retention time and mass spectrum of the analyte in the sample to that of a certified reference standard.

## Conclusion

**1-(3-Chlorophenyl)piperazine hydrochloride** is a compound of significant scientific interest due to its dual role as a pharmacological tool and a key drug metabolite. Its non-selective agonism at serotonin receptors, particularly 5-HT<sub>2c</sub>, combined with its ability to modulate serotonin transport, provides a powerful, albeit complex, mechanism for studying the serotonergic system. While its pharmacokinetic variability presents challenges for clinical applications, its well-defined synthesis and analytical procedures ensure its continued value in preclinical research, forensic analysis, and as a critical intermediate in the pharmaceutical industry. A thorough understanding of its multifaceted nature, as detailed in this guide, is essential for its effective and safe application.

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